3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid
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Overview
Description
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazone derivative of cyclohexanone This compound is characterized by its unique structure, which includes a carboxylic acid group, an aromatic ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinobenzoic acid with cyclohexanone. The reaction proceeds through the formation of a hydrazone linkage between the hydrazine group of 3-hydrazinobenzoic acid and the carbonyl group of cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and ketone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone and aromatic ring.
Reduction: Hydrazine and cyclohexanone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The aromatic ring and carboxylic acid group may also contribute to its binding affinity and specificity towards certain proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinobenzoic acid: A precursor in the synthesis of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid.
Cyclohexanone: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
104904-55-4 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-[2-(2-oxocyclohexylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12-7-2-1-6-11(12)15-14-10-5-3-4-9(8-10)13(17)18/h3-5,8,14H,1-2,6-7H2,(H,17,18) |
InChI Key |
DLJMDUUDAXCMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=CC(=C2)C(=O)O)C1 |
Origin of Product |
United States |
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